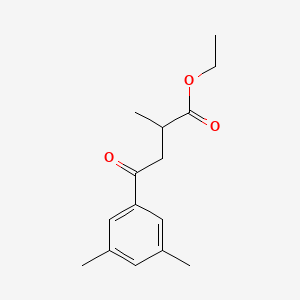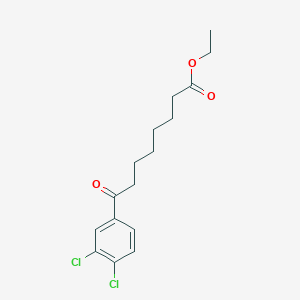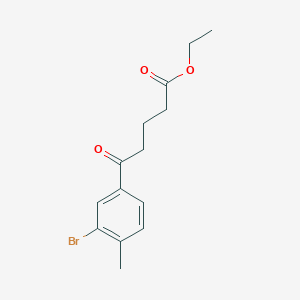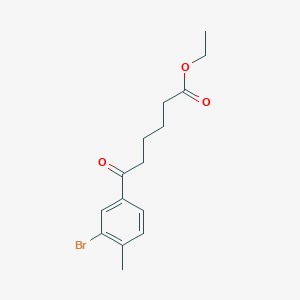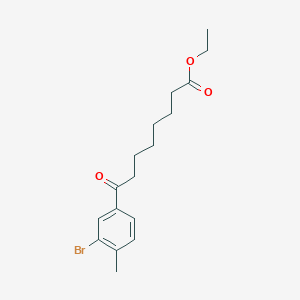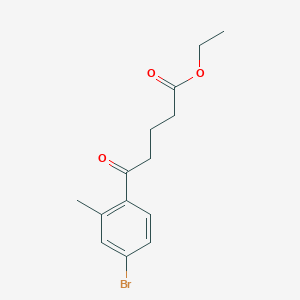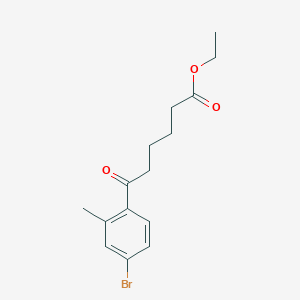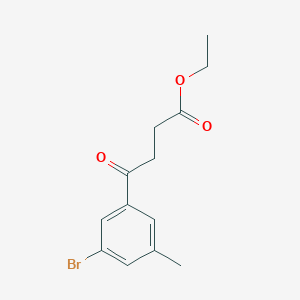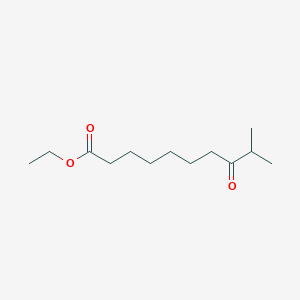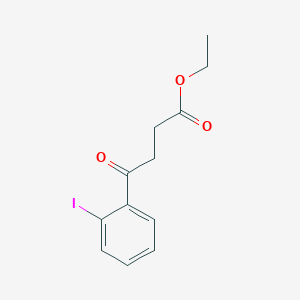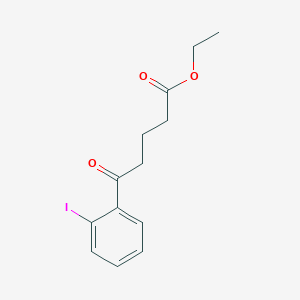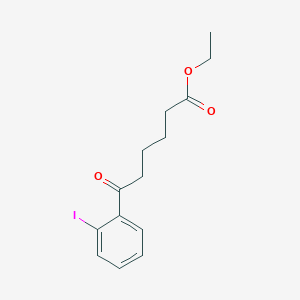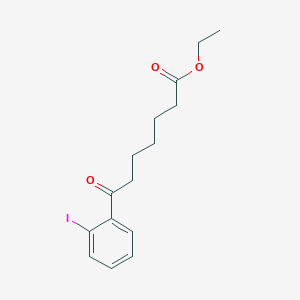![molecular formula C18H15F3O3 B1327929 Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate CAS No. 898777-80-5](/img/structure/B1327929.png)
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate is a chemical compound with the molecular formula C18H15F3O3 . It is used in scientific research and has diverse applications, ranging from drug development to material synthesis.
Molecular Structure Analysis
The molecular structure of Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate consists of an ethyl benzoate group attached to a trifluorophenylpropanoyl group . The molecular weight of this compound is 336.31 .Physical And Chemical Properties Analysis
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate has a molecular weight of 336.31 . Other physical and chemical properties such as melting point, boiling point, density, water solubility, and index of refraction are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structures and Mesogenic Properties
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate, along with similar compounds, has been studied for its crystal structures and mesogenic properties. Research by Hori et al. (2001) and Dai et al. (2013) demonstrates the smectic-like layer structures of these molecules and their unique arrangements influenced by CF3 groups. These compounds exhibit high clearing points and display nematic phases, indicating their potential use in liquid crystal technologies (Hori, Kubo, Okamoto, & Takenaka, 2001); (Dai, Cai, & Wen, 2013).
Fluorinated Monomers in Polysiloxanes
The compound has been utilized in the synthesis of fluorinated monomers, which are precursors to side chain liquid crystalline polysiloxanes. Bracon et al. (2000, 1999) explored the synthesis of these monomers and their high smectogen properties. The resulting polysiloxanes exhibit a liquid crystalline behavior over a wide temperature range, making them useful in various industrial and technological applications (Bracon, Guittard, Givenchy, & Géribaldi, 2000); (Bracon, Guittard, Givenchy, & Cambon, 1999).
Molecular Modeling and Antiplatelet Activity
Studies have also focused on molecular modeling and the potential pharmacological applications of similar compounds. For instance, Er, Değirmencioğlu, and Tahtaci (2015) conducted a structural characterization of related compounds, providing insights into their electronic structure and potential applications in medicinal chemistry. Additionally, Chen et al. (2008) synthesized derivatives of a related compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, exploring their antiplatelet activities and identifying key functional groups for anti-PAR4 activity (Er, Değirmencioğlu, & Tahtaci, 2015); (Chen et al., 2008).
Photopolymerization and Anti-Juvenile Hormone Agents
Additionally, Avci, Mathias, and Thigpen (1996) explored the photopolymerization properties of benzoate ester derivatives of ethyl α-hydroxymethylacrylate, which includes similar compounds. This research is significant for the development of rapid photocure materials in coating applications. Kuwano et al. (2008) investigated the use of similar compounds as anti-juvenile hormone agents, indicating their potential in insect control strategies (Avci, Mathias, & Thigpen, 1996); (Kuwano, Fujita, Furuta, & Yamada, 2008).
Eigenschaften
IUPAC Name |
ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c1-2-24-18(23)13-6-4-12(5-7-13)16(22)8-3-11-9-14(19)17(21)15(20)10-11/h4-7,9-10H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQLYKVLADBXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645002 |
Source


|
| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
CAS RN |
898777-80-5 |
Source


|
| Record name | Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


